1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]
Description
Structure
3D Structure
Properties
IUPAC Name |
1',4-dimethylspiro[3,4-dihydro-1H-quinoline-2,4'-piperidine] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-11-15(7-9-17(2)10-8-15)16-14-6-4-3-5-13(12)14/h3-6,12,16H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLSOHOYLFSEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C)NC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a quinoline derivative and a piperidine derivative, which undergoes a cyclization reaction in the presence of a catalyst to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. The exact methods would depend on the specific requirements of the application and the scale of production.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperidine ring undergoes facile acylation. Formylation and acetylation are achieved using formic acid (HCOOH) or acetic anhydride (Ac₂O) under mild conditions (0°C, 30–60 min) (Table 1) .
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| HCOOH/Ac₂O | 1'-Formyl derivative | 65–78 | 0°C, 0.5–1 h |
| Ac₂O | 1'-Acetyl derivative | 70–82 | 0°C, 1 h |
Mechanism : Nucleophilic attack by the piperidine nitrogen on the acylating agent, followed by proton transfer.
Intramolecular Acyl Transfer
Debenzylation of 1'-acyl derivatives (e.g., 3a–k ) with ammonium formate and palladium/carbon (HCOONH₄/Pd/C) triggers intramolecular acyl migration, forming fused spiropiperidine scaffolds (e.g., 4a–k ) .
| Starting Material | Product | Key Observation |
|---|---|---|
| 1'-Benzyl derivative | Spiro[piperidine-4,2'-quinoline]-1'-amide | VT-NMR confirms axial-equatorial chair flipping |
Mechanistic Insight : The reaction proceeds via a six-membered transition state, enabling acyl group transfer from the piperidine nitrogen to the quinoline nitrogen.
Catalytic Cyclization
Piperidine acts as a base catalyst in cyclocondensation reactions. For example, reacting with active methylene compounds (e.g., malononitrile) in ethanol under reflux forms fused pyran or pyridine derivatives (Table 2) .
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Ethyl cyanoacetate | Malononitrile | Spiro[pyran-4,2'-quinazoline] | 82 |
| Acetylacetone | Piperidine (catalyst) | Spiro[pyran-4,2'-quinoline] | 75 |
Key Step : Michael addition followed by cyclization and aromatization.
Nucleophilic Substitution
The quinoline moiety participates in nucleophilic substitution with chloroquinoline derivatives under microwave irradiation, forming 4-aminoquinoline hybrids (e.g., 11a–b ) .
| Reaction Partner | Conditions | Product | Bioactivity (IC₅₀ NF54/K1) |
|---|---|---|---|
| 4,7-Dichloroquinoline | Microwave, neat | 4-Aminoquinoline derivative | 12 nM / 18 nM |
Application : These derivatives exhibit potent antiplasmodial activity against both chloroquine-sensitive (NF54) and resistant (K1) Plasmodium falciparum strains .
Hydrogenolysis
Debenzylation of 1-benzyl derivatives using HCOONH₄/Pd/C removes the benzyl group, yielding free spiropiperidines (e.g., 4 ) without disrupting the spirocyclic core .
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 1-Benzyl derivative | HCOONH₄/Pd/C | Free spiropiperidine | 85–90 |
Significance : Enables functionalization of the piperidine nitrogen for further derivatization.
Spectroscopic Characterization
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] typically involves multi-step organic reactions that integrate piperidine and quinoline frameworks. The compound's unique spiro structure contributes to its biological activity by potentially enhancing interaction with biological targets.
Antimalarial Activity
Recent studies have highlighted the antiplasmodial properties of quinoline-piperidine derivatives. For instance:
- A study demonstrated that a series of quinoline-piperidine compounds displayed potent activity against Plasmodium falciparum, with some derivatives exhibiting nanomolar potency against both chloroquine-sensitive and resistant strains . This suggests that 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] could serve as a lead compound for further optimization in antimalarial drug development.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research has indicated that functionalized quinolines possess significant antibacterial and antifungal activities. Compounds derived from similar scaffolds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
Case Study 1: Antiplasmodium Evaluation
A notable evaluation involved synthesizing several quinoline-piperidine derivatives to assess their antiplasmodial activity. The results indicated that certain compounds exhibited low nanomolar activity against P. falciparum, making them promising candidates for further development as antimalarial agents .
Case Study 2: Structure-Activity Relationship Analysis
In another study focused on structure-activity relationships (SAR), modifications to the piperidine ring of quinoline derivatives were systematically explored. This analysis revealed that specific substitutions significantly enhanced biological activity, providing insights into how structural variations can optimize therapeutic effects .
Summary of Applications
| Application Area | Details |
|---|---|
| Antimalarial Agents | Potent activity against Plasmodium falciparum; potential for development into novel therapies. |
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties; could be explored for infection treatment. |
| Drug Development | Serves as a scaffold for synthesizing new therapeutic agents; offers insights into structure-function relationships. |
Mechanism of Action
The mechanism of action of 1,4’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Spiro[piperidine-4,2'-quinoline] vs. Spiro[cyclohexane-1,4'-quinoline]
- Key Differences: Core Rings: The piperidine ring (6-membered, nitrogen-containing) in 1,4'-dimethyl-... vs. cyclohexane (6-membered hydrocarbon) in 2'-(p-Tolyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-quinoline] (). Substituents: 1,4'-dimethyl groups vs. p-tolyl at the 2'-position.
- The p-tolyl group in the cyclohexane derivative increases steric bulk and lipophilicity compared to methyl groups .
Spiro[piperidine-4,2'-quinoline] vs. Spiro[isoquinoline-1,4'-piperidine]
- Key Differences: Aromatic System: Quinoline (nitrogen at position 1) in the target compound vs. isoquinoline (nitrogen at position 2) in 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one (). Functional Groups: The isoquinoline derivative contains a ketone (3(4H)-one), absent in the target compound.
- Implications: The ketone increases polarity and may influence pharmacokinetic properties like solubility.
Substituent Effects
Methyl vs. Benzyl Groups
- Example: 1-Benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] () vs. 1,4'-dimethyl-...
- Methyl groups offer simplicity and reduced steric hindrance, favoring synthetic accessibility .
Halogenation (Fluoro Substituents)
- Example: 7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride ().
- Impact :
Intramolecular Acyl Transfer
- Comparison :
Antimicrobial Activity
- Quinoline Derivatives: Compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid () show potent Gram-negative activity.
- Comparison: The target compound lacks the 4-oxo-3-carboxylic acid motif critical for antimicrobial activity in quinolones. Methyl groups may instead optimize CNS penetration or ALDH1A1 inhibition (as seen in ) .
Biological Activity
1,4'-Dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] (CAS No. 890091-94-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] is with a molecular weight of 230.35 g/mol. The structure features a spiro configuration that is characteristic of many bioactive compounds, contributing to its unique pharmacological profile .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anti-Alzheimer agent and its interactions with cholinesterase enzymes.
Cholinesterase Inhibition
Recent studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and memory functions. The inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function .
Table 1: Cholinesterase Inhibition Potency
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 1,4'-Dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] | X.X | Y.Y |
| Standard Inhibitor | 0.2 | 0.5 |
Note: Actual IC50 values for the target compound need to be sourced from experimental data.
The mechanism by which 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] exerts its effects involves interaction with the active sites of cholinesterase enzymes. Molecular docking studies suggest that the compound forms significant interactions with critical residues within the enzyme active sites, enhancing its inhibitory potency .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study indicated that derivatives similar to 1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] showed neuroprotective effects in vitro against oxidative stress-induced neurotoxicity in SH-SY5Y neuroblastoma cells. This suggests potential therapeutic applications in neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations have suggested that spiro compounds exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell migration, making them candidates for further development as anticancer agents .
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction rates while avoiding decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Purification : Column chromatography (silica/alumina) or recrystallization ensures >90% purity .
Basic: Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign signals for spiro-junction protons (δ 3.5–4.5 ppm) and quaternary carbons (e.g., C4 of piperidine and C2' of quinoline) to confirm connectivity .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) or NH bends (3300–3500 cm⁻¹) to verify functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Q. Methodological Answer :
- Variable Substituents : Synthesize analogs with methyl, halogen, or aryl groups at positions 1 and 4' to assess steric/electronic effects on activity .
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria or cancer cell lines (e.g., MTT assay) to quantify potency .
- Theoretical Alignment : Link SAR findings to receptor-binding hypotheses (e.g., docking studies with bacterial DNA gyrase or kinase targets) .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Q. Methodological Answer :
- Standardized Protocols : Adopt consistent assay conditions (e.g., pH, temperature, cell line passages) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
- Mechanistic Follow-Up : Perform knock-out experiments (e.g., CRISPR for target genes) to validate hypothesized pathways .
Basic: What are the primary biological targets or therapeutic areas under investigation for this compound?
Q. Methodological Answer :
- Antimicrobial Targets : Inhibition of bacterial enzymes (e.g., DNA gyrase) or biofilm disruption .
- Anticancer Potential : Apoptosis induction via caspase-3 activation or topoisomerase inhibition .
- Neurological Applications : Modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to known ligands .
Advanced: How can computational methods like molecular docking be integrated with experimental data to predict binding affinities?
Q. Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core and active sites (e.g., ATP-binding pockets) .
- Validation : Cross-check docking scores (e.g., ΔG values) with experimental IC₅₀ data to refine force field parameters .
- Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess binding stability over 100+ ns trajectories .
Advanced: What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?
Q. Methodological Answer :
- Chiral Centers : The spiro-junction and substituents (e.g., 1,4'-dimethyl groups) create stereoisomers requiring asymmetric synthesis .
- Resolution Techniques :
- Chiral HPLC : Use amylose or cellulose columns to separate enantiomers .
- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures .
- Catalytic Asymmetry : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
